molecular formula C14H11FN2 B7896382 2-benzyl-5-fluoro-1H-1,3-benzodiazole

2-benzyl-5-fluoro-1H-1,3-benzodiazole

Cat. No.: B7896382
M. Wt: 226.25 g/mol
InChI Key: XFKQKXJZOVCXCF-UHFFFAOYSA-N
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Description

2-benzyl-5-fluoro-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered privileged structures in medicinal chemistry due to their association with a wide range of biological activities . The compound consists of a benzene ring fused with a five-membered imidazole ring, with a benzyl group at the 2-position and a fluorine atom at the 5-position.

Preparation Methods

The synthesis of 2-benzyl-5-fluoro-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-benzyl-5-fluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

2-benzyl-5-fluoro-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

2-benzyl-5-fluoro-1H-1,3-benzodiazole can be compared with other similar benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-benzyl-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQKXJZOVCXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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